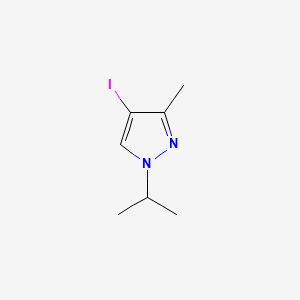

4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-methyl-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUBXDOZFBNWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673669 | |

| Record name | 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-86-5 | |

| Record name | 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis of 4 Iodo 1 Isopropyl 3 Methyl 1h Pyrazole and Analogous Iodopyrazoles

Foundational Synthetic Approaches for 4-Iodopyrazoles

The introduction of an iodine atom onto the pyrazole (B372694) scaffold, specifically at the electron-rich C4 position, is predominantly achieved through electrophilic substitution. The choice of iodinating agent and reaction conditions is dictated by the substitution pattern and the electronic nature of the pyrazole ring. For pyrazoles bearing electron-donating groups, direct iodination is generally facile. In contrast, electron-deficient pyrazoles may necessitate more potent iodinating systems or alternative strategies such as metalation followed by iodination to achieve the desired regioselectivity.

Electrophilic Iodination Methodologies

Electrophilic iodination stands as the most direct route to 4-iodopyrazoles. This approach involves the reaction of a pyrazole substrate with an electrophilic iodine source. The reactivity of the pyrazole and the desired selectivity are key factors in selecting the appropriate iodination protocol.

The use of molecular iodine (I₂) in conjunction with an oxidizing agent is a common and effective method for the iodination of pyrazoles. The oxidant serves to generate a more potent electrophilic iodine species, such as I⁺, in situ, which then attacks the electron-rich C4 position of the pyrazole ring. libretexts.org This process is often necessary because molecular iodine itself can be unreactive toward less activated aromatic systems. libretexts.org

A variety of oxidants can be employed in these reactions. For instance, hydrogen peroxide (H₂O₂) is utilized in what is considered a "green" chemical approach, as the primary byproduct is water. acsgcipr.org A study on the iodination of various pyrazoles demonstrated the efficacy of an I₂/H₂O₂ system in an aqueous medium, providing good to excellent yields of the corresponding 4-iodopyrazoles. acsgcipr.org Another powerful oxidizing agent is ceric ammonium (B1175870) nitrate (B79036) (CAN), which can mediate the iodination of pyrazoles with I₂ in a highly regioselective manner, affording the 4-iodo isomers. researchgate.net The use of iodic acid (HIO₃) or potassium iodate (B108269) (KIO₃) in the presence of an acid can also facilitate the iodination of both activated and deactivated pyrazoles. nih.gov For example, a novel method for the direct iodination of the C4 position of a pyrazole ring generated in situ involves the use of KIO₃ as the iodinating agent.

The general mechanism for these reactions involves the oxidation of I₂ to a more electrophilic species, which is then attacked by the pyrazole ring, followed by deprotonation to restore aromaticity.

Table 1: Examples of Iodine (I₂) and Oxidant-Mediated Iodination of Pyrazoles

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Aryl-3-CF₃-1H-pyrazoles | I₂, CAN, MeCN, reflux | 1-Aryl-4-iodo-3-CF₃-1H-pyrazoles | High | researchgate.net |

| Various pyrazoles | I₂, H₂O₂, H₂O | 4-Iodopyrazole (B32481) derivatives | Good to Excellent | acsgcipr.org |

N-Iodosuccinimide (NIS) is a widely used and versatile reagent for the electrophilic iodination of a broad range of organic compounds, including pyrazoles. wikipedia.orgorganic-chemistry.org It is generally considered a milder alternative to I₂/oxidant systems and is often employed for substrates that may be sensitive to harsh reaction conditions. The reactivity of NIS can be significantly enhanced by the addition of an acid catalyst. organic-chemistry.org

Trifluoroacetic acid (TFA) is a commonly used catalyst in NIS-mediated iodinations. For instance, various electron-rich aromatic compounds have been regioselectively iodinated with NIS in the presence of catalytic amounts of TFA, resulting in excellent yields under mild conditions and with short reaction times. organic-chemistry.org The mechanism involves the protonation of the succinimide (B58015) nitrogen by the acid, which increases the electrophilicity of the iodine atom, making it more susceptible to nucleophilic attack by the pyrazole ring.

The choice of solvent can also influence the outcome of the reaction. While NIS can be used in various organic solvents, its effectiveness and regioselectivity can be fine-tuned by the reaction medium.

Table 2: Examples of N-Iodosuccinimide (NIS) Facilitated Iodination

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Electron-rich aromatics | NIS, cat. CF₃COOH | Iodinated aromatics | Excellent | organic-chemistry.org |

Electrochemical methods offer a green and efficient alternative for the synthesis of 4-iodopyrazoles. These procedures typically involve the anodic oxidation of iodide ions (I⁻) to generate an electrophilic iodine species in situ. This method avoids the use of potentially hazardous chemical oxidants.

The efficiency of electrochemical iodination is dependent on several factors, including the substituents on the pyrazole ring, the electrolyte, and the electrode material. For example, the electrosynthesis of 4-iodo-substituted pyrazoles has been successfully achieved by the iodination of the corresponding precursors at a platinum anode in aqueous solutions of potassium iodide (KI). The yields of these reactions are influenced by the donor-acceptor properties of the substituents on the pyrazole ring.

Electrochemical methods have been shown to be effective for the halogenation of various pyrazole derivatives, providing a valuable tool for the synthesis of these important heterocyclic compounds. researchgate.net

Table 3: Examples of Electrochemical Iodination of Pyrazoles

| Starting Material | Conditions | Product | Yield (%) | Reference |

|---|

Metalation and Subsequent Iodination Strategies

For pyrazoles that are deactivated towards electrophilic substitution or when specific regioselectivity is required that cannot be achieved by direct iodination, a two-step approach involving metalation followed by quenching with an iodine source is a powerful alternative. This strategy relies on the regioselective deprotonation of the pyrazole ring using a strong base, typically an organolithium reagent, to generate a pyrazolyl anion, which is then trapped with molecular iodine.

The regioselectivity of the lithiation step is directed by the substituents on the pyrazole ring. In many cases, deprotonation occurs at the most acidic C-H bond, which is often adjacent to a nitrogen atom or an electron-withdrawing group.

A notable example is the synthesis of 5-iodo derivatives of 1-aryl-3-CF₃-1H-pyrazoles. Treatment of these pyrazoles with n-butyllithium (n-BuLi) results in exclusive deprotonation at the C5 position. Subsequent trapping of the resulting lithium pyrazolide with elemental iodine yields the 5-iodo products with high regioselectivity. researchgate.net This contrasts with the CAN-mediated iodination of the same substrates, which provides the 4-iodo isomers. researchgate.net

Similarly, a protocol for the synthesis of 4-iodo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole involves the treatment of the parent pyrazole with lithium diisopropylamide (LDA) at low temperatures, followed by iodination with I₂ to afford the target compound in high yield. vulcanchem.com This demonstrates the utility of the lithiation-iodination sequence for accessing specific iodinated pyrazole isomers.

Table 4: Examples of Metalation and Subsequent Iodination of Pyrazoles

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Aryl-3-CF₃-1H-pyrazoles | 1. n-BuLi; 2. I₂ | 1-Aryl-5-iodo-3-CF₃-1H-pyrazoles | High | researchgate.net |

Cyclization-Based Syntheses of 4-Iodopyrazoles

The formation of the pyrazole core, concurrently with the introduction of an iodine atom at the 4-position, represents an efficient approach to these valuable heterocyclic compounds. Key strategies involve intramolecular cyclization of carefully designed precursors and multicomponent reactions that assemble the final product in a single step.

Electrophilic Cyclization of α,β-Alkynic Hydrazones

A prominent and effective method for the synthesis of 4-iodopyrazoles is the electrophilic cyclization of α,β-alkynic hydrazones. researchgate.netnih.gov This strategy relies on the reaction of hydrazines with propargyl aldehydes or ketones to form the necessary α,β-alkynic hydrazone precursors. researchgate.net When these precursors are treated with molecular iodine (I₂) in the presence of a mild base such as sodium bicarbonate, they undergo an electrophilic iodocyclization. researchgate.netnih.gov

The reaction proceeds via a 5-endo-dig cyclization pathway, affording 4-iodopyrazoles in good to high yields. nih.gov This method demonstrates broad applicability, tolerating a wide range of substituents on the hydrazone starting material, including aliphatic, aromatic, and even heteroaromatic groups with both electron-donating and electron-withdrawing properties. researchgate.netnih.gov The versatility of this approach makes it a cornerstone in the synthesis of diverse 4-iodopyrazole derivatives.

Table 1: Examples of 4-Iodopyrazole Synthesis via Electrophilic Cyclization

| Starting Hydrazone Substituents (R¹, R², R³) | Product | Yield (%) | Reference |

| R¹=Ph, R²=H, R³=Ph | 4-Iodo-1,5-diphenyl-1H-pyrazole | 91 | researchgate.net |

| R¹=Me, R²=H, R³=Ph | 4-Iodo-1-methyl-5-phenyl-1H-pyrazole | 88 | researchgate.net |

| R¹=Ph, R²=Me, R³=Ph | 4-Iodo-1,5-diphenyl-3-methyl-1H-pyrazole | 85 | researchgate.net |

| R¹=H, R²=H, R³=Ph | 4-Iodo-5-phenyl-1H-pyrazole | 84 | researchgate.net |

Note: Table data is illustrative, based on findings from cited literature.

Multicomponent Reaction (MCR) Strategies for Iodopyrazole Formation

Multicomponent reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. While direct three-component syntheses leading to 4-iodopyrazoles are not extensively documented, analogous reactions and iodine-catalyzed MCRs provide a clear pathway.

For instance, a one-pot, iodine-catalyzed multicomponent reaction has been successfully developed for the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov This reaction highlights the potential of using molecular iodine not just as a reactant but as a catalyst to promote cyclization and functionalization in a single step. A similar strategy could be envisioned where an iodine source replaces the diselenide to yield 4-iodopyrazoles.

Furthermore, molecular iodine has been employed as an effective catalyst in four-component reactions to create complex heterocyclic systems that include a pyrazole ring, demonstrating its utility in promoting such transformations. rsc.org The development of a direct MCR for 4-iodopyrazoles would likely involve the reaction of a hydrazine, a 1,3-dicarbonyl compound, and an electrophilic iodine source under conditions that favor the one-pot assembly.

Optimized Methodologies for the Preparation of 1-Isopropyl-4-iodopyrazoles

Direct synthesis of the specific target, 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole, is not commonly reported. However, an optimized and highly effective methodology can be constructed based on a two-step approach: initial synthesis of the pyrazole core followed by regioselective iodination.

Step 1: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole The precursor, 1-isopropyl-3-methyl-1H-pyrazole, can be synthesized via the classical Knorr pyrazole synthesis. This involves the condensation reaction between isopropylhydrazine and a suitable 1,3-dicarbonyl compound. For this specific target, acetylacetone (B45752) (pentane-2,4-dione) would react with isopropylhydrazine. This reaction can lead to a mixture of regioisomers (1-isopropyl-3,5-dimethyl-1H-pyrazole), so a more specifically designed diketone, such as 1-methoxybutane-1,3-dione, would be required to regioselectively yield the 3-methyl substituted pyrazole. An alternative approach involves the N-alkylation of 3-methylpyrazole (B28129) with an isopropyl halide (e.g., 2-iodopropane), though this can also yield isomeric mixtures.

Step 2: Regioselective Iodination With the 1-isopropyl-3-methyl-1H-pyrazole precursor in hand, the iodine atom can be introduced with high regioselectivity at the 4-position. A highly efficient method for this transformation is the direct iodination using molecular iodine (I₂) in the presence of an oxidant. A patent for the synthesis of the analogous 1-methyl-4-iodopyrazole details a high-yield process using iodine and an oxidant like hydrogen peroxide, which promotes the reaction and fully utilizes the iodine source. google.com Another powerful method involves using I₂ with ceric ammonium nitrate (CAN) as a mild oxidant in a solvent like acetonitrile (B52724); this system is known to be highly regioselective for iodination at the C-4 position of the pyrazole ring. nih.gov

This two-step process, combining a standard pyrazole synthesis with a modern, optimized iodination protocol, provides a reliable and high-yield pathway to 1-isopropyl-4-iodopyrazoles.

Considerations for Regioselectivity and Yield Optimization in 4-Iodopyrazole Synthesis

Achieving high regioselectivity and optimizing yields are critical challenges in the synthesis of substituted pyrazoles. For iodination, the pyrazole ring presents two potential sites for electrophilic attack: the C-4 and C-5 positions. The outcome of the reaction is heavily influenced by the reaction conditions and the nature of the substituents on the ring.

A key finding in controlling regioselectivity is the choice of iodinating agent and catalyst. nih.gov

C-4 Iodination: The use of molecular iodine (I₂) in combination with ceric ammonium nitrate (CAN) in acetonitrile has been shown to be a highly regioselective method for introducing iodine at the C-4 position of 1-aryl-3-CF₃-1H-pyrazoles. nih.govrsc.org This method proceeds under mild conditions and provides the 4-iodo isomer in high yields.

C-5 Iodination: In contrast, treating the same pyrazole precursors with a strong base like n-butyllithium (n-BuLi) to form a lithium pyrazolide, followed by quenching with elemental iodine, leads exclusively to the 5-iodo derivative. nih.govrsc.org

This demonstrates a clear and controllable divergence in regioselectivity based on the reaction mechanism—electrophilic substitution for the C-4 position versus directed metallation-iodination for the C-5 position.

Table 2: Regioselective Iodination of 1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole

| Reagents | Position of Iodination | Yield (%) | Reference |

| I₂, CAN, MeCN | 4 | 81 | nih.gov |

| 1. n-BuLi, THF; 2. I₂ | 5 | 88 | nih.gov |

Yields can also be optimized by considering the electronic nature of the pyrazole substituents. Electron-donating groups on the pyrazole ring increase its nucleophilicity, potentially increasing the rate and yield of electrophilic iodination. researchgate.net The choice of solvent can also play a crucial role in both yield and regioselectivity, with different solvents capable of stabilizing reaction intermediates to favor one pathway over another.

Applications in Organic Synthesis

Building Block for Complex Molecules

4-Iodo-1-isopropyl-3-methyl-1H-pyrazole serves as a versatile building block, or "synthon," for the construction of more complex organic molecules. Its utility stems from the predictable reactivity of the C-I bond. arkat-usa.org Synthetic chemists can use it as a scaffold, introducing a variety of substituents at the 4-position through the cross-coupling reactions mentioned previously. This modular approach allows for the rapid generation of a library of diverse pyrazole-containing compounds, which can then be screened for desired properties in fields like materials science or drug discovery.

Role in Cross-Coupling Reactions

The principal role of this compound in organic synthesis is as a substrate in cross-coupling reactions. nih.gov The ability to reliably functionalize the C4 position makes 4-iodopyrazoles highly valuable. For example, a Suzuki coupling could be used to attach an aryl or heteroaryl group, creating a biaryl structure that is common in many pharmacologically active molecules. uwindsor.ca A Sonogashira coupling could introduce an alkyne, which itself can be further modified, providing a route to even more elaborate molecular frameworks. researchgate.net The reliability and high yields of these reactions make this compound a potent tool for synthetic chemists aiming to build molecular complexity efficiently.

Reactivity and Derivatization Pathways of 4 Iodo 1 Isopropyl 3 Methyl 1h Pyrazole and Other 4 Iodopyrazoles

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C-I bond in 4-iodopyrazoles is readily activated by transition metal catalysts, particularly palladium and copper, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This has become the most prevalent strategy for the derivatization of this class of compounds.

Suzuki–Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. 4-Iodopyrazoles are excellent substrates for this reaction, allowing for the introduction of various aryl, heteroaryl, and alkyl groups at the C4 position.

Research has demonstrated the successful coupling of 4-iodopyrazoles with a range of boronic acids and their esters. For instance, 5-ferrocenyl/phenyl-4-iodo-1-phenylpyrazoles react efficiently with arylboronic acids using a PdCl2(PPh3)2 catalyst and KHCO3 as a base in a DMF-water solvent system at 110 °C. researchgate.net Similarly, 1-aryl-3-CF3-4-iodopyrazoles have been coupled with phenylboronic acid using Pd(PPh3)4 as a catalyst to produce 4-phenylated pyrazoles. encyclopedia.pub

In some cases, the reaction can be used in the final steps of synthesizing complex molecules. For example, a Suzuki-Miyaura coupling between an advanced pyrazole (B372694) intermediate and phenylboronic acid has been employed in the total synthesis of withasomnine (B158684) and its homologs. sci-hub.semdpi.com However, the reaction is not without its challenges; attempts to couple 4-bromopyrazoles under various Suzuki conditions have sometimes resulted primarily in dehalogenation rather than the desired coupling product. nih.gov This highlights the superior reactivity of the C-I bond over the C-Br bond in this context.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 4-Iodopyrazoles

| 4-Iodopyrazole (B32481) Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Phenyl-4-iodo-1-phenylpyrazole | Arylboronic acid | PdCl2(PPh3)2, KHCO3, DMF/H2O, 110 °C | 4,5-Diaryl-1-phenylpyrazole | Good | researchgate.net |

| 1-(4-chlorophenyl)-3-(trifluoromethyl)-4-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh3)4, Na2CO3, Dioxane/H2O, 100 °C | 1-(4-chlorophenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole | 56% | encyclopedia.pub |

| Pyrrolo[1,2-b]pyrazole intermediate | Phenylboronic acid | Pd catalyst | Phenyl-substituted pyrrolo[1,2-b]pyrazole | 87% | sci-hub.semdpi.com |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction provides a reliable route to synthesize 4-alkynylpyrazoles by reacting 4-iodopyrazoles with terminal alkynes. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. The high reactivity of the C-I bond in 4-iodopyrazoles makes them ideal substrates, often leading to high yields of the desired products. nih.gov

A standard set of conditions involves using PdCl2(PPh3)2 as the palladium catalyst, copper(I) iodide (CuI) as a co-catalyst, and an amine base like triethylamine (B128534) (Et3N) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netnih.govmdpi.com For example, 1,3-disubstituted-5-chloro-4-iodopyrazoles have been selectively coupled with phenylacetylene (B144264) under these conditions to give the corresponding 4-(phenylethynyl)pyrazoles in yields of 87–92%. nih.govresearchgate.net These products can then be used in further transformations, such as cyclization reactions to form fused heterocyclic systems like thieno[2,3-c]pyrazoles. nih.govmdpi.com

The reaction shows broad functional group tolerance. researchgate.net It has been successfully applied to synthesize O-[(pyrazol-4-yl)-prop-2-ynyl]-hydroxylamines from 4-iodopyrazoles and 2-propyn-1-ol, which are valuable intermediates for pharmaceuticals. google.com Furthermore, iodo-substituted azopyrroles, formed from pyrazol-5-amines, have been coupled with various terminal alkynes via Sonogashira reaction to create novel azo compounds. smolecule.compageplace.de

Table 2: Examples of Sonogashira Coupling Reactions with 4-Iodopyrazoles

| 4-Iodopyrazole Substrate | Alkyne Partner | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Disubstituted-5-chloro-4-iodopyrazole | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N, DMF | 4-(Phenylethynyl)pyrazole | 87–92% | nih.govresearchgate.net |

| 5-Ferrocenyl-4-iodo-1-phenylpyrazole | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N, THF, 65 °C | 4-Alkynyl-5-ferrocenyl-1-phenylpyrazole | Good | researchgate.net |

| Iodo-substituted azopyrrole | Hex-1-yne | (Ph3P)2PdCl2, CuI, Et3N, 50 °C | Alkynyl-substituted azopyrrole | 28–51% | smolecule.com |

| 1-(4-chlorophenyl)-3-(trifluoromethyl)-4-iodo-1H-pyrazole | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N, THF, 60 °C | 1-(4-chlorophenyl)-4-(phenylethynyl)-3-(trifluoromethyl)-1H-pyrazole | 94% | encyclopedia.pub |

Other Palladium-Catalyzed Transformations

Beyond the widely used Suzuki and Sonogashira reactions, 4-iodopyrazoles engage in other significant palladium-catalyzed transformations.

Negishi Cross-Coupling: The Negishi reaction, which couples organohalides with organozinc reagents, has proven to be a method of choice for C-C bond formation at the pyrazole C4 position, especially when other methods fail. nih.gov The reaction of 1,3,5-triaryl-4-iodopyrazoles with various organozinc derivatives using a Pd(dppf)Cl2 catalyst proceeds smoothly to yield tetrasubstituted pyrazoles. nih.gov This method can sometimes lead to homocoupling of the pyrazole substrate as a side reaction. nih.govnih.gov

Cyanation: The introduction of a cyano group at the C4 position can be achieved through palladium-catalyzed cyanation. While catalyst deactivation by the cyanide source can be a challenge in such reactions, methods have been developed for the cyanation of various (hetero)aryl halides, with specific mention of 4-iodopyrazoles as viable substrates.

Heck-Mizoroki Reaction: The Heck reaction has also been utilized for the functionalization of 4-iodopyrazoles, further expanding the toolkit for C-C bond formation at the C4 position.

Copper-Mediated Coupling Reactions

Copper catalysts are effective for forming carbon-heteroatom bonds, particularly C-O and C-N bonds, with 4-iodopyrazoles. These reactions often proceed under conditions distinct from their palladium-catalyzed counterparts.

A significant application is the direct C4-alkoxylation of 4-iodopyrazoles. sci-hub.semdpi.com A CuI-catalyzed coupling protocol using 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand and potassium t-butoxide as a base allows for the reaction of 4-iodopyrazoles with a variety of alcohols. sci-hub.semdpi.com These reactions, often enhanced by microwave irradiation, provide a direct route to 4-alkoxypyrazoles, which are important intermediates in the synthesis of natural products like withasomnine. sci-hub.semdpi.com

Copper catalysis is also central to certain homocoupling reactions. Cu(II)-mediated oxidative homocoupling has been used to form C-C bonds between azole rings. nih.gov Furthermore, CuI is a crucial co-catalyst in the Sonogashira reaction, working in tandem with palladium to facilitate the coupling of alkynes. nih.gov

Table 3: CuI-Catalyzed C-O Coupling of 4-Iodopyrazoles with Alcohols

| 4-Iodopyrazole Substrate | Alcohol | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Iodo-1-trityl-1H-pyrazole | Methanol | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, KOtBu, 130 °C, MW | 4-Methoxy-1-trityl-1H-pyrazole | 72% | sci-hub.se |

| 4-Iodo-1-trityl-1H-pyrazole | Ethanol | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, KOtBu, 130 °C, MW | 4-Ethoxy-1-trityl-1H-pyrazole | 76% | sci-hub.se |

| 4-Iodo-1-trityl-1H-pyrazole | Benzyl alcohol | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, KOtBu, 130 °C, MW | 4-(Benzyloxy)-1-trityl-1H-pyrazole | 85% | sci-hub.se |

| 4-Iodo-1-trityl-1H-pyrazole | Allyl alcohol | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, KOtBu, 130 °C, MW | 4-(Allyloxy)-1-trityl-1H-pyrazole | 66% | sci-hub.se |

Nucleophilic Aromatic Substitution (SNAr) on 4-Iodopyrazoles

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex).

The pyrazole ring is inherently π-excessive, or electron-rich, which generally disfavors SNAr reactions. mdpi.comgoogle.com Direct SNAr on an unactivated 4-iodopyrazole is not a commonly reported or facile transformation. The reactivity of the pyrazole ring is dominated by electrophilic substitution at C4 and transition-metal-catalyzed cross-coupling at the C-X bond. mdpi.comgoogle.com

However, SNAr can become feasible if the pyrazole ring is sufficiently activated with potent electron-withdrawing groups. For instance, a nucleophilic aromatic substitution has been described on 5-chloro-4-formylpyrazoles, where the formyl group at C4 and the chloro group at C5 activate the ring, allowing for substitution at the C5 position by primary amines. sci-hub.senih.gov While this example involves a C5 leaving group, it illustrates the principle that SNAr on the pyrazole core requires significant electronic activation. There is limited evidence for direct SNAr at the C4-iodo position, as the more facile and versatile transition-metal-catalyzed coupling pathways are overwhelmingly preferred. One report describes a reaction of 4-iodopyrazole with potassium carbonate in DMF at 100 °C, termed a nucleophilic aromatic substitution, to yield a dimeric ether-linked product, although the mechanism may be more complex.

Electrophilic Substitution Reactions on the Pyrazole Ring (excluding iodination)

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The regioselectivity of this substitution is dictated by the electronic properties of the ring and its substituents. In an unsubstituted pyrazole, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack.

When the C4 position is already occupied, as in 4-iodo-1-isopropyl-3-methyl-1H-pyrazole, further electrophilic substitution on the pyrazole ring becomes more challenging. The electrophile would be directed to the less favored C3 or C5 positions. The outcome of such reactions would be heavily influenced by the directing effects of the N1-isopropyl and C3-methyl groups, in addition to the deactivating, yet ortho-, para-directing (in a classical sense) iodo group at C4.

General electrophilic substitutions on the pyrazole core (excluding iodination, per instruction) include:

Bromination and Chlorination: Pyrazoles can be halogenated at the C4 position using reagents like Br2 or Cl2. If C4 is blocked, reaction at other sites or on activating N-substituents may occur, but this is less common for the pyrazole core itself. N-bromosuccinimide (NBS) is also an effective reagent for C4 bromination.

Nitration: Nitration of pyrazoles can be achieved but often requires harsh conditions. The reaction typically occurs at the C4 position. For N-substituted pyrazoles, nitration can also occur on the N-substituent if it is an aryl group.

Sulfonation: Sulfonation of pyrazole with oleum (B3057394) also leads to substitution at the C4 position.

Friedel-Crafts Reactions: The pyrazole ring is generally deactivated towards Friedel-Crafts reactions due to the coordination of the Lewis acid catalyst with the pyridine-like nitrogen atom.

For a 4-substituted pyrazole, these electrophilic reactions are not common synthetic routes. Instead, functionalization is almost exclusively achieved via cross-coupling reactions at the C4-iodo bond.

Regioselective Functionalization Beyond the C4-Position

While the C4-iodo substituent is a versatile handle for a multitude of cross-coupling reactions, the functionalization of other positions on the pyrazole ring, while leaving the C4-iodo group intact, opens pathways to complex, multi-substituted pyrazole derivatives. The inherent electronic properties of the pyrazole ring, particularly the acidity of the C5-proton, allow for regioselective reactions away from the C4-position. Key strategies include directed metalation and palladium-catalyzed direct C-H activation.

Directed Metalation and C5-Functionalization

The C5-proton of N-substituted pyrazoles is significantly more acidic than the C3-proton, a feature that can be exploited for regioselective functionalization. This is a well-established principle in heterocyclic chemistry, where a directing group can guide deprotonation to an adjacent position. In the case of N-substituted pyrazoles, the N1-substituent and the N2-nitrogen atom can act as a directing group for metalation at the C5-position.

A prominent example of this strategy is the regioselective iodination of 1-aryl-3-CF3-1H-pyrazoles at the C5-position. nih.govresearchgate.net Treatment of these pyrazoles with n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) results in the deprotonation of the C5-position to form a lithium pyrazolide intermediate. This intermediate can then be trapped with an electrophile, such as molecular iodine (I₂), to exclusively yield the 5-iodo derivative. nih.govresearchgate.net This method provides a direct route to 4,5-disubstituted pyrazoles, which can be valuable building blocks for more complex molecules. The reaction proceeds with high regioselectivity, demonstrating the powerful directing effect of the pyrazole nitrogen atoms. nih.gov

Table 1: Regioselective C5-Iodination of 1-Aryl-3-CF₃-1H-pyrazoles via Lithiation

| Starting Material (Pyrazole) | Reagents | Product | Yield | Reference |

|---|

This table illustrates a general reaction scheme for the C5-iodination of 1-aryl-3-CF3-1H-pyrazoles. Yields are reported as "High" as specific percentage yields for a range of substrates may vary but are generally favorable.

Palladium-Catalyzed Direct C5-Arylation

Another powerful technique for functionalization beyond the C4-position is the palladium-catalyzed direct C-H arylation at the C5-position. This approach is particularly noteworthy as it can be performed chemoselectively, leaving the C4-iodo (or bromo) substituent untouched for subsequent transformations. rsc.orgresearchgate.net

Research has shown that N-protected 4-iodo- or 4-bromopyrazoles can undergo direct arylation at the C5-position using a simple, phosphine-free palladium catalyst system, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), with a base like potassium acetate (KOAc) in a solvent like dimethylacetamide (DMA). rsc.orgresearchgate.net This reaction demonstrates high regioselectivity for the C5-position, which is attributed to the higher kinetic acidity of the C5-proton. rsc.org

This methodology allows for the synthesis of 4-halo-5-aryl-pyrazoles, which are versatile intermediates. The remaining C4-halogen can then be used in subsequent cross-coupling reactions to introduce another substituent, leading to the creation of unsymmetrically substituted diarylpyrazoles. rsc.org

Furthermore, the use of a removable blocking group at the C4 position, such as an ester, has also been shown to effectively direct arylation to the C5 position. academie-sciences.fracademie-sciences.fr The ester group can be easily removed after the C5-arylation, providing another route to C5-functionalized pyrazoles. academie-sciences.fr

Table 2: Palladium-Catalyzed Direct C5-Arylation of N-Substituted 4-Halopyrazoles

| Pyrazole Substrate | Arylating Agent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Protected 4-Iodo/Bromo-pyrazole | Aryl Bromide | 1 mol% Pd(OAc)₂, KOAc, DMA | N-Protected 4-Iodo/Bromo-5-aryl-pyrazole | Good to High | rsc.orgresearchgate.net |

This table provides examples of palladium-catalyzed C5-arylation of 4-substituted pyrazoles, highlighting the reaction conditions and the resulting products.

These regioselective functionalization strategies significantly expand the synthetic utility of 4-iodopyrazoles, including this compound, by providing access to a wider range of complex and highly substituted pyrazole derivatives.

Advanced Applications and Material Science Relevance of Halogenated Pyrazole Scaffolds

Role in Coordination Chemistry and Ligand Design

The pyrazole (B372694) nucleus, with its two adjacent nitrogen atoms, is a versatile coordinating moiety. The introduction of a halogen atom, such as iodine, further enhances its utility by modulating the electronic properties of the ligand and providing a reactive handle for subsequent chemical transformations.

Pyrazole Derivatives as Ligands for Metal Complexes

Pyrazole derivatives are widely employed as ligands in coordination chemistry, capable of binding to metal centers in various modes. researchgate.netresearchgate.net The deprotonated form, the pyrazolate anion, is a particularly effective bridging ligand, facilitating the construction of polynuclear metal complexes and metal-organic frameworks (MOFs). nih.govuninsubria.it The nature of the substituents on the pyrazole ring dictates the steric and electronic environment of the resulting metal complex.

Halogenated pyrazoles, including iodo-substituted variants, serve as crucial precursors for more complex, functionalized ligands. The carbon-iodine bond is a versatile reactive site for cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. nih.gov This allows for the "post-functionalization" of the coordinated ligand, where a simple iodinated pyrazole complex can be transformed into a more elaborate structure after the initial coordination event. This strategy significantly broadens the scope of accessible ligand architectures.

Table 1: Examples of Pyrazole-Based Ligands and Their Coordination Complexes

| Ligand Type | Metal Ion(s) | Resulting Complex Type | Key Features |

| 4-Iodo-1-aryl-1H-pyrazoles | Various | Intermediates for complex ligands | The iodo group acts as a handle for coupling reactions. nih.gov |

| Protic Pyrazoles | Iridium(III), Iron | Pincer-type complexes, mononuclear catalysts | The N-H group participates in catalysis and bond activation. mdpi.com |

| 3,5-bis(4-alkyloxyphenyl)pyrazole | Silver(I) | Ionic complexes [Ag(L)₂][A] | Exhibit liquid crystalline and luminescent properties. researchgate.net |

| 4-Bromo-3,5-dimethylpyrazole | Copper(II) | Dinuclear complexes | The bromo-substituent modifies electronic properties. uninsubria.it |

| 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole | Gold(I), Silver(I), Copper(II) | Trinuclear and tetranuclear clusters, mixed-metal helicates | Sterically hindered ligand supports novel cluster formation. |

Development of Novel Catalytic Systems

Metal complexes derived from pyrazole ligands are effective catalysts for a wide range of organic transformations. bohrium.combohrium.com The ligand scaffold plays a pivotal role in determining the catalyst's activity, selectivity, and stability by defining the coordination environment of the metal center. Protic pyrazole ligands, for example, can participate directly in catalytic cycles through metal-ligand cooperation, where the pyrazole N-H group facilitates substrate activation or proton transfer steps. mdpi.com

Halogenated pyrazole ligands are instrumental in developing novel catalytic systems. The introduction of an iodo-substituent offers several advantages:

Electronic Modulation: The electron-withdrawing nature of iodine can tune the Lewis acidity of the metal center, enhancing its catalytic activity for reactions such as oxidation or polymerization. bohrium.com

Precursor for Advanced Catalysts: As mentioned, the C-I bond is a key functional group for building more complex catalytic structures. Gold(I)-catalyzed and iodine-mediated cyclization reactions, for instance, produce iodinated pyrazolo[1,5-a]pyridines, which are themselves precursors to valuable kinase inhibitors and other functional molecules. nih.gov

Recent research has highlighted the efficacy of pyrazole-metal complexes in oxidation catalysis, such as the oxidation of catechols and 2-aminophenol, where the choice of ligand and solvent significantly influences the reaction rate. bohrium.combohrium.com Iridium-catalyzed C-H activation and subsequent iodination, directed by a coordinating group, showcases another advanced catalytic application where metal complexes interact with iodine sources to achieve highly selective transformations. acs.org

Applications in Advanced Materials

The unique properties of halogenated pyrazoles, particularly the high atomic mass and polarizability of iodine, make them attractive components for a new generation of advanced materials with applications ranging from energetic systems to optoelectronics.

Energetic Materials Design and Performance

The field of energetic materials seeks compounds and formulations that can release large amounts of chemical energy in a rapid, controlled manner. Key performance metrics include density (ρ), detonation velocity (D), detonation pressure (P), and sensitivity to stimuli like impact and friction. Pyrazole-based compounds are a promising class of energetic materials due to the high nitrogen content and positive heat of formation of the pyrazole ring. nih.govnih.gov

The introduction of halogens, especially iodine, is a strategic approach to designing high-performance energetic materials. umn.edu Iodine is the densest stable halogen, and its incorporation into an organic molecule can dramatically increase the material's crystal density. A higher density is strongly correlated with improved detonation velocity and pressure, two of the most important measures of an explosive's power.

Research has demonstrated the successful synthesis of polyiodo pyrazole compounds with iodine content as high as 80% through electrophilic iodination. umn.edu These materials are notable for their high density and potential as energetic ingredients. The strategy contrasts with the more traditional approach of introducing nitro groups (-NO₂) to increase energy content and oxygen balance. While nitro groups are highly effective, they often increase sensitivity. The use of iodine offers a pathway to high-density materials that may retain lower sensitivity.

Table 2: Comparison of Substituent Effects on Pyrazole Energetic Properties

| Pyrazole Derivative Type | Key Substituent(s) | Primary Contribution to Energetic Performance | Example Performance Metric |

| Nitrated Pyrazoles | -NO₂ | High oxygen balance, high heat of formation | Detonation velocities often exceed 8,000 m/s. rsc.orgnih.gov |

| Polyiodo Pyrazoles | -I | High molecular weight, high crystal density | Iodine content can reach up to 80%, significantly boosting density. umn.edu |

| Dinitromethyl Pyrazoles | -C(NO₂)₂CH₃ | High density and detonation performance | Hydroxylammonium salts show performance comparable to RDX. rsc.org |

Optoelectronic Applications (e.g., Luminescent and Fluorescent Materials, OLEDs, Semiconductors)

Pyrazole derivatives are emerging as versatile scaffolds for optoelectronic materials due to their excellent photophysical properties, including high quantum yields and good thermal and photostability. nih.gov Their inherent synthetic flexibility allows for the tuning of absorption and emission wavelengths across the visible spectrum through functionalization. nih.govnih.gov

The incorporation of a heavy atom like iodine into a fluorescent molecule is a well-known strategy to enhance intersystem crossing, promoting phosphorescence. This "heavy atom effect" can be exploited to create efficient emitters for Organic Light-Emitting Diodes (OLEDs). Furthermore, the iodine atom can serve as a site for halogen bonding, a highly directional non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. This controlled packing can prevent aggregation-caused quenching and lead to materials with bright solid-state luminescence. researchgate.netrsc.org

Recent advancements have shown that halogen bonding is a powerful tool for constructing photoresponsive materials. rsc.org The interaction between a halogen bond donor (like an iodinated pyrazole) and a halogen bond acceptor can be used to create supramolecular structures with tunable properties. The strongest halogen bonds are typically formed with electrophilic iodine atoms, making iodo-pyrazoles prime candidates for this application. whiterose.ac.uk

Table 3: Optoelectronic Properties of Functionalized Pyrazole Systems

| System | Functionalization | Observed Property | Potential Application |

| 4-Aryl-1H-pyrazoles | Polyalkoxybenzamide groups | Blue luminescence, columnar liquid crystal phases | Luminescent liquid crystals. rsc.org |

| Silver(I) Pyrazole Complexes | 3,5-bis(4-alkyloxyphenyl) groups | Photoluminescence in solid state and mesophase | Luminescent mesomorphic materials. researchgate.net |

| Pyrazole-Dansyl Derivative | Dansyl fluorescent tag | Fluorescence emission at 535 nm | Bioimaging probes. nih.gov |

| Azopyridine Systems | Molecular Iodine/Bromine | Photoinduced phase transitions | Photoresponsive liquid crystals via halogen bonding. rsc.org |

Liquid Crystalline Pyrazole Derivatives

Liquid crystals are a state of matter possessing properties intermediate between those of a conventional liquid and a solid crystal. youtube.com The molecules in a liquid crystal can flow like a liquid but maintain a degree of orientational or positional order. The design of molecules that exhibit liquid crystalline behavior (mesomorphism) often involves creating a rigid core with flexible terminal chains. Pyrazole derivatives, with their planar, aromatic ring system, serve as excellent rigid cores for the construction of liquid crystal molecules (mesogens). semanticscholar.org

The introduction of a halogen atom, particularly iodine, onto the pyrazole core offers a sophisticated route to new liquid crystalline materials through the mechanism of halogen bonding. whiterose.ac.uk A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, such as a nitrogen or oxygen atom. Iodine, being large and highly polarizable, forms particularly strong and directional halogen bonds. whiterose.ac.uk

This directionality can be harnessed to guide the self-assembly of pyrazole-based mesogens into ordered liquid crystalline phases, such as nematic or smectic phases. Researchers have successfully constructed liquid crystals based on halogen bonding between iodo- or bromo-functionalized molecules and pyridine-containing molecules. rsc.org The strength and directionality of the N···I halogen bond can lead to the formation of stable supramolecular structures that exhibit mesomorphism over a wide temperature range. This approach provides a powerful, non-covalent tool for engineering the next generation of smart materials, where the liquid crystalline phase can be controlled by external stimuli.

Precursors for Complex Chemical Architectures

The halogenated pyrazole scaffold, particularly iodinated derivatives, serves as a cornerstone in synthetic organic chemistry for the construction of elaborate molecular frameworks. The presence of an iodine atom at the C4-position of the pyrazole ring, as seen in 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole , provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity is instrumental in the convergent synthesis of complex molecules, allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds. The versatility of 4-iodopyrazoles makes them valuable precursors for both polyheterocyclic systems and fused pyrazole architectures, which are prominent in medicinal chemistry and material science. researchgate.net

Building Blocks for Polyheterocyclic Systems

Polyheterocyclic systems, which consist of multiple interconnected heterocyclic rings, are of significant interest due to their diverse biological activities. The compound This compound is an ideal building block for synthesizing such systems. The C-I bond is readily activated by palladium or copper catalysts, enabling a suite of cross-coupling reactions to link the pyrazole core to other heterocyclic moieties.

Research has demonstrated that 4-iodopyrazoles can undergo various palladium-catalyzed cross-coupling reactions. nih.gov While specific studies on This compound are not extensively detailed in peer-reviewed literature, its reactivity can be inferred from closely related analogues. For instance, reactions like the Suzuki-Miyaura coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) are standard transformations for this class of compounds. These reactions allow for the precise introduction of aryl, alkynyl, alkenyl, and amino groups, respectively, at the 4-position of the pyrazole. researchgate.netnih.govarkat-usa.org

The Sonogashira coupling, for example, has been successfully applied to various N-protected 3-iodo- and 4-iodopyrazole (B32481) derivatives to introduce phenylethynyl substituents, paving the way for more complex cyclization precursors. arkat-usa.orgresearchgate.net Similarly, the Suzuki-Miyaura reaction is a powerful tool for creating bi-aryl or heteroaryl-aryl linkages, which are common motifs in pharmacologically active compounds. nih.gov

Table 1: Representative Cross-Coupling Reactions of 4-Iodopyrazole Scaffolds

| Reaction Name | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Linkage | Potential Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Pyrazole-Aryl/Heteroaryl | Bi-heterocyclic systems |

| Sonogashira | Terminal Alkyne | Pd/Cu Catalyst, Base | Pyrazole-Alkynyl | Alkynyl-substituted heterocycles |

| Heck | Alkene | Pd Catalyst, Base | Pyrazole-Alkenyl | Styrenyl-pyrazoles |

| Buchwald-Hartwig | Amine/N-Heterocycle | Pd Catalyst, Ligand, Base | Pyrazole-Amino | N-linked polyheterocycles |

| Ullmann (C-O Coupling) | Alcohol/Phenol | Cu Catalyst (e.g., CuI), Base | Pyrazole-Ether | 4-Alkoxypyrazoles |

Synthesis of Fused Pyrazole Systems

Beyond linking to other rings, This compound is a key precursor for creating fused pyrazole systems, where a new ring is built onto the pyrazole core. These fused heterocycles, such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[4,3-c]pyridines, are prevalent scaffolds in drug discovery, known for inhibiting kinases and other cellular targets. arkat-usa.org

The synthesis of these fused systems often involves a multi-step sequence starting from a functionalized pyrazole. A common strategy involves using the iodo group at the C4-position to introduce a new functional group via a cross-coupling reaction. This new group, along with an adjacent substituent (at C3 or C5), can then participate in an intramolecular cyclization reaction to form the new fused ring.

For example, a Sonogashira coupling of a 4-iodopyrazole can introduce an alkyne. If a suitable amino or hydroxyl group is present at the C3 or C5 position, it can subsequently undergo an intramolecular cyclization onto the alkyne, forming a new six-membered ring fused to the pyrazole. Alternatively, the iodine at C4 and a formyl (aldehyde) group at C5 can be used in condensation reactions with various binucleophiles to construct fused pyridines, pyrimidines, or pyridazines. While pyrazole-4-carbaldehydes are common starting points for these condensations, an iodinated pyrazole can be converted to the corresponding carbaldehyde or other necessary functional groups, highlighting its role as a versatile intermediate. arkat-usa.org

Table 2: Examples of Fused Pyrazole Systems Derived from Pyrazole Precursors

| Fused System | General Synthetic Strategy | Key Precursor Functionalities |

|---|---|---|

| Pyrazolo[3,4-b]pyridines | Friedländer Condensation | 5-Amino-1H-pyrazole-4-carbaldehyde |

| Pyrazolo[3,4-d]pyrimidines | Condensation with Amidines/Urea | 4-Amino-1H-pyrazole-5-carbonitrile or carboxylate |

| Pyrazolo[3,4-d]pyridazines | Condensation with Hydrazine | 4-Formyl-1H-pyrazole-3-carboxylate |

| Pyrazolo[4,3-c]pyridines | Intramolecular Cyclization | 4-Substituted pyrazole with appropriate side chains for cyclization |

Future Research Directions and Emerging Opportunities for 4 Iodo 1 Isopropyl 3 Methyl 1h Pyrazole

Development of Greener Synthetic Methodologies for Iodopyrazoles

The synthesis of iodopyrazoles, including 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole, has traditionally relied on methods that often involve harsh reagents and generate significant waste. The future of synthesizing this and other similar compounds hinges on the adoption of green chemistry principles to enhance sustainability and efficiency.

A promising avenue for greener synthesis is the utilization of less toxic and more environmentally benign iodinating agents. Traditional methods often employ molecular iodine in the presence of an oxidizing agent. google.com A greener alternative could involve the use of iodide salts, which are less hazardous, in combination with an in-situ oxidation method, such as electrochemical synthesis. Electrochemical methods offer the advantage of using electrons as the primary reagent, minimizing the use of chemical oxidants and the resulting byproducts.

Another key aspect of greener methodologies is the use of catalysts to lower activation energies and improve reaction rates under milder conditions. Research into novel catalytic systems, including biocatalysts and nanocatalysts, could pave the way for more efficient and selective iodination of the pyrazole (B372694) ring. For instance, the use of ZnO nanoparticles has been shown to be effective in the green synthesis of pyranopyrazole derivatives. nih.gov

| Synthetic Approach | Traditional Method | Greener Alternative | Potential Benefits |

| Iodinating Agent | Molecular Iodine (I₂) with strong oxidants | Iodide salts (e.g., KI) with electrochemical oxidation | Reduced toxicity and waste |

| Solvent | Volatile Organic Solvents (VOCs) | Water, supercritical CO₂, bio-solvents | Improved safety and reduced environmental impact |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions | Increased efficiency, reduced waste and energy consumption |

| Catalysis | Stoichiometric reagents | Biocatalysts, nanocatalysts | Higher selectivity, milder reaction conditions |

Exploration of Novel Reactivity Patterns and Transformations

The carbon-iodine (C-I) bond in this compound is a key functional handle that opens the door to a wide array of chemical transformations. While established cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck are well-documented for 4-iodopyrazoles, there is considerable scope for exploring novel reactivity patterns. researchgate.net

Future research could focus on the development of novel palladium-catalyzed cross-coupling reactions that are more efficient and operate under milder conditions, potentially without the need for phosphine (B1218219) ligands. nih.gov The exploration of other transition metal catalysts, such as copper, nickel, or iron, could also unveil new reactivity and selectivity profiles for this substrate. Copper-catalyzed coupling reactions, for instance, have been successfully employed for the 4-alkoxylation of 4-iodopyrazoles. nih.gov

Beyond traditional cross-coupling, the C-I bond can be activated for other transformations. For example, iodine-metal exchange reactions can generate organometallic pyrazole intermediates that can react with a variety of electrophiles, enabling the introduction of diverse functional groups at the 4-position. acs.org This approach provides a convergent route to a wide range of substituted pyrazoles that would be difficult to access through other means.

Furthermore, the potential for C-H activation reactions on the pyrazole ring, in conjunction with the reactivity of the C-I bond, presents an exciting frontier. The development of regioselective C-H functionalization methods would allow for the direct introduction of new substituents without the need for pre-functionalized starting materials, leading to more atom-economical synthetic routes.

| Reaction Type | Description | Potential for this compound |

| Novel Cross-Coupling | Development of more efficient and sustainable catalytic systems (e.g., using Earth-abundant metals). | Access to a wider range of biaryl and acetylenic pyrazole derivatives under greener conditions. |

| Iodine-Metal Exchange | Formation of a pyrazolyl-metal species followed by reaction with an electrophile. | A versatile method for introducing a variety of functional groups at the 4-position. |

| C-H Activation | Direct functionalization of C-H bonds on the pyrazole ring. | More atom-economical and efficient synthesis of polysubstituted pyrazoles. |

| Photoredox Catalysis | Utilization of light to initiate radical-based transformations of the C-I bond. | Access to novel reaction pathways and molecular scaffolds under mild conditions. |

Integration into Advanced Functional Materials Systems

The unique electronic and structural properties of the pyrazole ring make it an attractive building block for advanced functional materials. The presence of the iodo-substituent in this compound provides a convenient anchor point for incorporating this moiety into larger material systems.

One area of emerging opportunity is in the development of organic light-emitting diodes (OLEDs). Substituted pyrazole derivatives have been investigated for their potential as host materials or as ligands in emissive metal complexes. arkat-usa.org The ability to tune the electronic properties of the pyrazole ring through substitution at the 4-position makes this compound a valuable precursor for the synthesis of novel OLED materials with tailored emission characteristics.

Another promising application lies in the field of porous materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The pyrazole nucleus can act as a multitopic linker, and the iodo-functionality can be used for post-synthetic modification of the framework, allowing for the introduction of specific functional groups to tune the material's properties for applications in gas storage, separation, and catalysis.

Furthermore, the incorporation of iodopyrazoles into polymers could lead to the development of novel functional polymers with interesting optical, electronic, or self-healing properties. The C-I bond can be utilized as a site for polymerization or for grafting onto existing polymer backbones.

Computational Design and Prediction of Pyrazole Derivative Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.gov For this compound, computational methods can play a crucial role in predicting its properties and guiding future experimental work.

DFT calculations can be used to determine the geometric and electronic structure of the molecule, providing insights into its reactivity and stability. fao.org For instance, the calculation of frontier molecular orbitals (HOMO and LUMO) can help to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. nih.govacs.org

Moreover, computational tools can be employed to predict the properties of hypothetical derivatives of this compound. By systematically varying the substituents on the pyrazole ring in silico, it is possible to screen for molecules with desired properties, such as specific absorption and emission wavelengths for OLED applications or optimal binding affinities for biological targets. This in silico design approach can significantly accelerate the discovery of new functional molecules by prioritizing the most promising candidates for synthesis and experimental testing.

The prediction of spectroscopic data, such as NMR and IR spectra, can also aid in the characterization of newly synthesized compounds. fao.orgnih.gov By comparing experimental spectra with computationally predicted spectra, it is possible to confirm the structure of a molecule and gain a deeper understanding of its vibrational and electronic properties. mdpi.com

| Computational Method | Application to this compound | Research Outcome |

| Density Functional Theory (DFT) | Calculation of geometric and electronic structure, reaction mechanisms, and spectroscopic properties. | Understanding of reactivity, prediction of reaction outcomes, and aid in structural characterization. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. | Design of novel chromophores and fluorophores for applications in materials science. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate molecular structure with biological activity or physical properties. | Rational design of new pyrazole derivatives with optimized properties. |

| Molecular Docking | Simulation of the interaction between a molecule and a biological target. | Identification of potential drug candidates and understanding of binding modes. fao.org |

Q & A

Q. What are the recommended synthetic routes for 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole, and how can reaction progress be optimized?

- Methodological Answer : The synthesis typically involves halogenation or iodination of a pyrazole precursor. A reflux-based method using chloranil (1.4 mmol) in xylene (10 mL) at elevated temperatures for 25–30 hours is effective, followed by purification via recrystallization from methanol . Reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track intermediate formation and purity . Microwave-assisted synthesis (e.g., 1–2 hours at 100–120°C) may reduce reaction time compared to conventional reflux .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Determines purity (e.g., 139–141°C range for analogous iodopyrazoles) .

- Chromatography : HPLC for purity assessment and GC for quantifying assay percentages (≥96% purity criteria) .

- Spectroscopy : H/C NMR and FT-IR to confirm structural integrity and functional groups.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) evaluates thermal stability and phase transitions .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature Variations : Store at 4°C, 25°C, and 40°C for 1–3 months, then analyze degradation via HPLC .

- Humidity Stress : Use controlled humidity chambers (e.g., 75% RH) and monitor hygroscopicity.

- Light Exposure : Perform photostability tests under UV/visible light and compare pre-/post-exposure spectra .

Advanced Research Questions

Q. How does the iodine atom influence electrophilic reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom enhances electrophilicity, enabling Suzuki-Miyaura or Ullmann-type couplings. To study this:

- Use density functional theory (DFT) to map electron density around the iodine atom.

- Perform kinetic studies with varying nucleophiles (e.g., arylboronic acids) to quantify reaction rates .

- Analyze regioselectivity trends via X-ray crystallography of coupling products .

Q. How can conflicting data on biological activity (e.g., enzyme inhibition) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Orthogonal Assays : Validate activity using both fluorescence-based and radiometric enzyme assays.

- Purity Reassessment : Reanalyze compound batches via GC-MS to rule out contaminants .

- Structural Analog Testing : Compare activity with derivatives lacking the iodine or isopropyl group to isolate functional group contributions .

Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties?

- Methodological Answer : Use in silico tools to model:

- Lipophilicity (LogP) : Predict membrane permeability using software like Schrödinger’s QikProp.

- Metabolic Stability : Simulate cytochrome P450 interactions via docking studies.

- Solubility : Apply the Hansen Solubility Parameters (HSP) model to optimize formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.